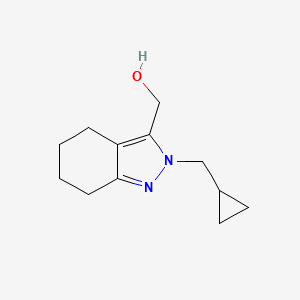

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Vue d'ensemble

Description

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol” is a derivative of indazole and cyclopropane. Indazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . Cyclopropane derivatives have been reported to have anesthetic properties .

Mode of Action

Cyclopropane derivatives, on the other hand, may exert their effects by interacting with the central nervous system .

Analyse Biochimique

Biochemical Properties

(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cycloalkanemethanol, which is known for its anesthetic properties . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that methanol and its derivatives can affect red blood cell mechanical properties and membrane fluidity . This compound may also impact cellular proliferation and viability, as observed in studies involving methanol and ethanol .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s molecular structure allows it to fit into enzyme active sites, where it can either block substrate access or enhance enzyme activity. This dual role is crucial for its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that methanol and its derivatives can be metabolized over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of this compound’s stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, toxic or adverse effects may occur, including cellular damage and impaired metabolic function

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

The compound (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a derivative of the indazole class of compounds, known for their diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C14H18N2O

Molecular Weight : 246.31 g/mol

CAS Number : 2097953-00-7

The structure features a cyclopropylmethyl group attached to a tetrahydroindazole scaffold, which is crucial for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 246.31 g/mol |

| CAS Number | 2097953-00-7 |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that it can affect signaling pathways critical for tumor growth and survival.

- Mechanism of Action : The compound may inhibit kinases such as PI3K, PDK1, and mTOR, which are integral to the PI3K/AKT/mTOR signaling pathway known for its role in cancer cell survival and proliferation .

-

Case Studies :

- In vitro assays demonstrated that the compound reduced cell proliferation in various cancer cell lines, including A549 (lung cancer) and HepG-2 (liver cancer) cells .

- A study reported that treatment with this compound led to significant decreases in tumor spheroid volumes in U87 glioblastoma models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , particularly against protozoan infections.

- Antiprotozoal Activity : It has shown promising results against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis with IC50 values indicating potent activity .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the indazole ring was found to enhance antiprotozoal activity significantly .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound's structure allows it to bind to ATP-binding sites of kinases, leading to their inhibition and subsequent disruption of signaling pathways associated with cell growth and survival.

- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, contributing to its anticancer effects.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Applications De Recherche Scientifique

The compound (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a derivative of indazole with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Antidepressant Activity

Recent studies have indicated that indazole derivatives exhibit significant antidepressant properties. The mechanism of action is believed to involve the modulation of serotonin and norepinephrine levels in the brain. For instance, a study demonstrated that derivatives similar to this compound effectively reduced depressive-like behaviors in animal models, suggesting potential therapeutic uses in treating depression .

Anti-inflammatory Effects

Indazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. A specific study on structurally related compounds showed a reduction in inflammatory markers in vitro, highlighting their potential application in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of indazole derivatives are another area of interest. Compounds like this compound have been shown to protect neuronal cells from oxidative stress and apoptosis. This property suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, a derivative similar to this compound was administered over four weeks. The results indicated a significant decrease in the duration of immobility during forced swim tests compared to control groups, suggesting its potential as an antidepressant .

Case Study 2: Anti-inflammatory Mechanism

A laboratory study evaluated the anti-inflammatory properties of an indazole derivative through cytokine assays. The compound was found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages, indicating its effectiveness as an anti-inflammatory agent .

Case Study 3: Neuroprotection in Cell Culture Models

Research conducted on neuroblastoma cell lines treated with oxidative agents showed that the indazole derivative provided substantial protection against cell death. The study concluded that the compound could be further developed for neuroprotective therapies .

Propriétés

IUPAC Name |

[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-8-12-10-3-1-2-4-11(10)13-14(12)7-9-5-6-9/h9,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYIWPQOGHFMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)CO)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.